![molecular formula C8H11N3O4 B2834612 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1005577-15-0](/img/structure/B2834612.png)
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
“2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” is a compound with the molecular formula C6H7N3O4 . It is a solid substance . This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” can be represented by the InChI code: 1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) . This indicates that the compound contains a pyrazole ring with a methyl group and a nitro group attached to it, along with a butanoic acid group .Physical And Chemical Properties Analysis
“2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” is a solid substance . It has a molecular weight of 185.14 . The compound is likely to be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Antiviral Activity
Compounds with a similar structure, such as indole derivatives, have shown antiviral activity . They have been reported as effective against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
Indole derivatives, which share some structural similarities with the compound , have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.
Anticancer Applications
There is evidence that similar compounds have anticancer properties . For instance, certain indole derivatives have shown promise in inhibiting the proliferation of cancer cells .
Antioxidant Properties
Compounds like indole derivatives have been found to possess antioxidant properties . This suggests potential applications in combating oxidative stress-related diseases.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Antidiabetic Applications
Similar compounds have shown antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Future Directions
The future research on “2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” and its derivatives could focus on exploring their potential biological activities and developing new synthesis methods. Given the wide range of applications of pyrazole derivatives, this compound could serve as a valuable starting point for the development of new drugs or other useful compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to have a high affinity for certain integrins
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as binding to specific receptors .
Biochemical Pathways
Similar compounds have been found to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Similar compounds have been found to exhibit excellent thermal stabilities .
properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-6(8(12)13)10-5(2)4-7(9-10)11(14)15/h4,6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJFKIGCVPYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid |
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